molecular formula C10H14O3S B8739691 Methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate CAS No. 76865-50-4

Methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate

Cat. No. B8739691
Key on ui cas rn: 76865-50-4
M. Wt: 214.28 g/mol
InChI Key: IRSZDKUKIGUCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1ccc(C#CCCO)s1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:15][OH:16].[CH3:1][O:2][C:3](=[O:4])[c:5]1[s:6][c:7]([C:10]#[C:11][CH2:12][CH2:13][OH:14])[cH:8][cH:9]1>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[s:6][c:7]([CH2:10][CH2:11][CH2:12][CH2:13][OH:14])[cH:8][cH:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COC(=O)c1ccc(C#CCCO)s1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1ccc(C#CCCO)s1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1ccc(CCCCO)s1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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